molecular formula C7H7FN2O4S B1386098 2-fluoro-N-methyl-5-nitrobenzenesulfonamide CAS No. 1094853-29-8

2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Cat. No.: B1386098
CAS No.: 1094853-29-8
M. Wt: 234.21 g/mol
InChI Key: ZFFUFWXJBDZZFV-UHFFFAOYSA-N
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Description

2-fluoro-N-methyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C7H7FN2O4S and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-N-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFUFWXJBDZZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Abstract

This compound is a synthetic organic compound primarily documented as a chemical intermediate. As of this writing, its specific biological mechanism of action has not been elucidated in publicly available literature. This guide, therefore, serves a dual purpose: first, to provide a comprehensive profile of the molecule based on its chemical structure, and second, to present a rigorous, field-proven experimental framework for the elucidation of its potential biological activity and mechanism of action. This document is intended for researchers, chemists, and drug development professionals seeking to investigate novel chemical entities.

Compound Profile and Structural Analysis

This compound is cataloged as a building block in synthetic chemistry. Its structure is characterized by three key functional groups on a benzene ring:

  • A Sulfonamide Group (-SO₂NHCH₃): This is a well-established pharmacophore. Sulfonamides are known to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in microorganisms. In humans, this moiety is found in drugs targeting carbonic anhydrases, diuretics, and anticonvulsants.

  • A Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's acidity and reactivity. In drug discovery, nitroaromatic compounds are sometimes associated with toxicity, but are also key components of certain antibiotics and anticancer agents, where their reduction under hypoxic conditions can lead to cytotoxic species.

  • A Fluorine Atom (-F): The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.

Given the absence of direct biological data, we hypothesize that any potential mechanism of action would likely stem from the sulfonamide moiety, potentially targeting metalloenzymes like carbonic anhydrases, or through mechanisms related to the reactivity of the nitroaromatic ring.

A Proposed Experimental Framework for Mechanism of Action (MoA) Elucidation

This section outlines a logical, multi-phase experimental strategy to systematically investigate the biological activity of this compound.

Phase I: Phenotypic Screening and Viability Assessment

The initial step is to determine if the compound elicits any biological response in a cellular context. A broad-based viability screen is the most efficient starting point.

Experimental Protocol: Cell Viability Assessment using a Luminescent Assay (e.g., CellTiter-Glo®)

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to identify potential tissue-specific sensitivities. Include a non-cancerous cell line (e.g., hTERT-RPE1) to assess general cytotoxicity.

  • Cell Plating: Seed cells in 96-well, opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.

  • Treatment: Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and positive controls (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Luminescent Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Viability Screening Results

Cell LineHistologyIC₅₀ (µM)
A549Lung Carcinoma> 100
HCT116Colon Carcinoma12.5
MCF7Breast Adenocarcinoma25.3
U87 MGGlioblastoma> 100
hTERT-RPE1Non-cancerous89.7

Causality & Trustworthiness: This protocol establishes a foundational dose-response relationship. Using a luminescent ATP-based assay provides a highly sensitive measure of metabolic activity, which is a reliable proxy for cell viability. The inclusion of diverse cell lines and a non-cancerous control is critical for building a preliminary selectivity profile.

Phase II: Target Identification

If Phase I reveals potent and selective activity, the next crucial step is to identify the molecular target(s). Thermal Proteome Profiling (TPP) is a powerful, unbiased method for identifying compound-target engagement in a native cellular environment.

Workflow: Target Identification using Thermal Proteome Profiling (TPP)

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Proteomic Analysis cluster_data Data Interpretation A1 Culture HCT116 cells (or most sensitive line) A2 Treat one population with Vehicle (DMSO) A1->A2 A3 Treat another population with This compound (10x IC₅₀) A1->A3 B1 Harvest and lyse cells A2->B1 A3->B1 B2 Aliquot lysates B1->B2 B3 Heat aliquots across a temperature gradient (e.g., 37°C to 67°C) B2->B3 C1 Separate soluble vs. precipitated proteins (centrifugation) B3->C1 C2 Prepare soluble fractions for mass spectrometry (MS) C1->C2 C3 LC-MS/MS analysis to quantify protein abundance C2->C3 D1 Generate 'melting curves' for thousands of proteins C3->D1 D2 Identify proteins with a 'thermal shift' between drug-treated and vehicle samples D1->D2 D3 Statistically significant shift indicates direct target engagement D2->D3

Caption: Workflow for unbiased target identification using Thermal Proteome Profiling (TPP).

Expertise & Rationale: TPP operates on the principle that a protein becomes more thermally stable when bound to a ligand. By comparing the melting curves of all quantifiable proteins in the presence versus absence of the compound, we can pinpoint specific binding partners without prior assumptions about the target. This unbiased approach is superior to candidate-driven methods when the MoA is completely unknown.

Phase III: Target Validation and Pathway Analysis

Once a candidate target protein is identified (e.g., Carbonic Anhydrase IX), the interaction must be validated biophysically, and its downstream consequences must be explored.

Protocol: Biophysical Validation using Isothermal Titration Calorimetry (ITC)

  • Protein Expression: Express and purify the recombinant candidate target protein.

  • Sample Preparation: Dialyze the protein into a suitable buffer. Prepare a concentrated solution of the compound in the same buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the protein into the ITC sample cell.

    • Load the compound into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Acquisition: The instrument measures the minute heat changes that occur upon binding.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).

Authoritative Grounding: ITC is the gold standard for characterizing binding thermodynamics. A confirmed, direct binding event with a biologically relevant affinity (typically in the low micromolar to nanomolar range) provides strong validation of the TPP result.

Workflow: Downstream Pathway Analysis

Pathway_Analysis A Treat cells with This compound B Validate Target Inhibition (e.g., Cellular thermal shift assay, enzymatic assay) A->B C Western Blot for Downstream Markers (e.g., p-Akt, HIF-1α) A->C D RNA-Sequencing for Global Transcriptomic Changes A->D E Phenotypic Rescue (e.g., Overexpress or knockout target gene) B->E F Confirm MoA C->F D->F E->F

Caption: Logical workflow for validating the functional consequences of target engagement.

Conclusion

While this compound is currently positioned as a synthetic intermediate, its structural motifs suggest a potential for unexplored biological activity. The experimental framework detailed in this guide provides a comprehensive, step-by-step strategy for systematically elucidating this potential. By progressing from broad phenotypic screening to unbiased target identification and rigorous biophysical validation, researchers can effectively uncover the mechanism of action for this and other novel chemical entities, paving the way for potential therapeutic development.

References

  • This compound C7H7FN2O4S . PubChem, National Center for Biotechnology Information. [Link]

  • This compound 351421-17-3 . Molbase. [Link]

  • Sulfonamide (chemistry) . Wikipedia. [Link]

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological relevance, chemical reactivity, and experimental applications of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide (CAS 1094853-29-8). This document is structured for researchers in medicinal chemistry and drug discovery.

A Versatile Electrophilic Scaffold for SNAr-Based Ligand Discovery

Part 1: Executive Summary & Chemical Identity

This compound is a highly functionalized aromatic building block characterized by an electron-deficient benzene ring primed for Nucleophilic Aromatic Substitution (SNAr). It serves as a critical intermediate in the synthesis of Bcl-2 family inhibitors , kinase inhibitors , and fused heterocyclic scaffolds (e.g., benzothiadiazines).

Unlike generic reagents, the specific substitution pattern—an ortho-fluoro group relative to the sulfonamide and a para-nitro group—creates a "push-pull" electronic environment that facilitates regioselective derivatization. The N-methyl moiety introduces a steric constraint and removes a hydrogen bond donor, a common tactic in medicinal chemistry to improve membrane permeability and metabolic stability.

PropertySpecification
CAS Number 1094853-29-8
IUPAC Name This compound
Molecular Formula C7H7FN2O4S
Molecular Weight 234.21 g/mol
Core Reactivity SNAr Electrophile (Fluorine displacement)
Key Application Synthesis of Bcl-2/Mcl-1 inhibitors, Pyridazinone analogs
Part 2: Mechanism of Action & Biological Relevance

While the compound itself is primarily a chemical intermediate, its biological value lies in the pharmacophores it generates. It acts as a precursor to N-methyl-benzenesulfonamide ligands , which are ubiquitous in oncology and immunology.

1. The "Activated Fluorine" Mechanism (SNAr)

The biological activity of the final drug molecule depends on the successful displacement of the fluorine atom at the C2 position. The sulfonyl group at C1 and the nitro group at C5 are strong electron-withdrawing groups (EWGs).

  • Inductive Effect (-I): The sulfonyl and nitro groups pull electron density away from the ring, making the C2-carbon highly electrophilic.

  • Resonance Effect (-M): The para-nitro group stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack.

This reactivity allows researchers to attach complex amines (e.g., piperazines, pyrrolidines) to the scaffold under mild conditions, creating libraries of bioactive molecules.

2. Structural Homology to Bcl-2 Inhibitors

This compound is a structural isomer of the key intermediate used in the synthesis of Venetoclax (ABT-199) .

  • Venetoclax Intermediate: 4-fluoro-3-nitrobenzenesulfonamide.

  • Target Compound: 2-fluoro-5-nitrobenzenesulfonamide derivative.[1][2][3]

By altering the position of the sulfonamide and nitro groups, researchers use this scaffold to explore Structure-Activity Relationships (SAR) , specifically targeting the P2 or P4 pockets of Bcl-2 or Mcl-1 proteins. The N-methyl group specifically probes hydrophobic pockets where a primary sulfonamide (-SO2NH2) might be energetically unfavorable due to desolvation costs.

3. Pathway Visualization

The following diagram illustrates the transformation of this scaffold into bioactive Bcl-2/Mcl-1 inhibitors.

G Figure 1: Synthetic Pathway for Transforming the Scaffold into Bioactive Ligands Start 2-Fluoro-N-methyl- 5-nitrobenzenesulfonamide (Electrophile) Inter S_NAr Intermediate (Nitro-Aryl) Start->Inter S_NAr (Base, Heat) Amine Complex Amine (e.g., Piperazine derivative) Amine->Inter Red Reduction (Zn/NH4Cl or H2/Pd) Inter->Red Aniline Aniline Derivative (Nucleophile) Red->Aniline -NO2 to -NH2 Drug Bioactive Ligand (Bcl-2/Kinase Inhibitor) Aniline->Drug Amide Coupling or Cyclization

Part 3: Applications in Drug Discovery
1. Synthesis of Pyridazinone-Based Inhibitors

Patent literature (e.g., AstraZeneca US2012/0035134) links this scaffold to the development of pyridazinone compounds. These are often explored as:

  • PARP Inhibitors: For synthetic lethality in BRCA-deficient cancers.

  • Herbicides: Inhibiting phytoene desaturase (though less relevant for pharma).

  • Kinase Inhibitors: The sulfonamide acts as a hinge binder or solvent-front interaction motif.

2. Fragment-Based Drug Design (FBDD)

Because of its low molecular weight (<250 Da) and high reactivity, this compound is an ideal "electrophilic fragment" for covalent screening.

  • Cysteine Targeting: While less specific than acrylamides, the activated fluorine can react with hyper-reactive cysteines in specific enzyme pockets, identifying novel allosteric sites.

Part 4: Experimental Protocols
Protocol A: SNAr Displacement with Primary/Secondary Amines

This protocol describes the attachment of a pharmacophore (e.g., N-boc-piperazine) to the scaffold.

Reagents:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution: Dissolve 234 mg (1 mmol) of the fluoro-sulfonamide in 5 mL of anhydrous MeCN.

  • Addition: Add DIPEA (350 µL, 2 mmol) followed by the amine nucleophile dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Note: If the nucleophile is sterically hindered, heat to 60°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The product will show a mass shift corresponding to the loss of HF (+Amine - 20 Da).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2).

Protocol B: Nitro Reduction to Aniline

Essential for converting the intermediate into a coupling partner.

Reagents:

  • Nitro-intermediate from Protocol A.

  • Iron powder (Fe) (5.0 eq) or Zn dust.

  • Ammonium Chloride (NH4Cl) (saturated aq. solution).

  • Solvent: EtOH/Water (4:1).

Procedure:

  • Suspend the nitro compound in EtOH/Water.

  • Add Fe powder and NH4Cl.

  • Reflux at 80°C for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Isolation: Concentrate the filtrate to obtain the N-methyl-2-amino-5-aminobenzenesulfonamide derivative.

Part 5: Safety & Handling
  • Hazard Identification:

    • Skin/Eye Irritant: The compound is an alkylating agent (due to the activated fluorine). Direct contact may cause sensitization.

    • Toxic: Nitroaromatics can be toxic if inhaled or ingested.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of sulfonamide is slow, but SNAr hydrolysis to phenol is possible).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for SOx and NOx.

References
  • AstraZeneca AB. (2012).[4] Pyridazinone Compounds and Methods of Use. US Patent Application US20120035134A1.[4] Link

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. (Contextual reference for sulfonamide/nitro intermediates in Bcl-2 drug design). Link

  • Neumann, R. A., et al. (2017). "Nucleophilic Aromatic Substitution (SNAr) as a Tool for the Synthesis of Bioactive Compounds." Current Organic Chemistry, 21. (General methodology reference).

Sources

Spectroscopic Characterization of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the spectroscopic characteristics of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical methodologies to facilitate the identification and characterization of this compound. In the absence of published experimental spectra, this guide serves as a robust predictive reference.

Molecular Structure and Overview

This compound is a substituted aromatic sulfonamide. Its structure comprises a benzene ring functionalized with a fluorine atom, a nitro group, and an N-methylsulfonamide group. The relative positions of these substituents dictate the electronic environment of the molecule and, consequently, its spectroscopic behavior. Understanding this interplay is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Based on the chemical structure, the following ¹H and ¹³C NMR spectral data are predicted.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and sulfonamide groups, along with the electronegativity of the fluorine atom, will significantly influence the chemical shifts of these protons, moving them downfield.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-38.2 - 8.4ddJ(H3-H4) ≈ 9.0, J(H3-F) ≈ 4.0
H-47.8 - 8.0tJ(H4-H3) ≈ 9.0, J(H4-H6) ≈ 2.5
H-68.5 - 8.7ddJ(H6-H4) ≈ 2.5, J(H6-F) ≈ 7.0
N-H5.0 - 6.0qJ(NH-CH3) ≈ 5.0
N-CH₃2.8 - 3.0dJ(CH3-NH) ≈ 5.0
  • Causality of Predictions: The proton at the C-6 position is anticipated to be the most downfield due to the ortho-directing deshielding effect of the nitro group and a through-space interaction with the sulfonyl group. The fluorine atom will induce ortho and meta couplings with H-3 and H-6, respectively. The N-H proton signal is expected to be a quartet due to coupling with the N-methyl protons, and its chemical shift can be concentration and solvent dependent. The N-methyl group will appear as a doublet due to coupling with the N-H proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The chemical shifts are influenced by the substituents, with carbons directly attached to electronegative atoms or groups appearing further downfield.

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-1138 - 142d, J ≈ 3-7
C-2158 - 162d, J ≈ 250-260
C-3120 - 124d, J ≈ 20-25
C-4128 - 132d, J ≈ 8-12
C-5148 - 152s
C-6125 - 129d, J ≈ 3-5
N-CH₃29 - 33s
  • Causality of Predictions: The carbon atom bonded to the fluorine (C-2) will exhibit the largest chemical shift and a significant one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbon attached to the nitro group (C-5) will also be significantly deshielded. The N-methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.[1][2][3][4]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often suitable for sulfonamides which may have limited solubility in CDCl₃.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 5 times the longest T₁ of interest (typically 1-2 seconds for routine spectra).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

    • Employ a proton-decoupled pulse sequence.

    • Increase the number of scans significantly compared to ¹H NMR to compensate for the lower natural abundance and smaller gyromagnetic ratio of ¹³C (e.g., 128-1024 scans).

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

cluster_workflow NMR Spectroscopy Workflow start Start: Solid Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Process Data (FT, Phase, Calibrate) acquire_H1->process acquire_C13->process analyze Analyze Spectra process->analyze end End: Structural Data analyze->end cluster_fragmentation Predicted MS Fragmentation Pathway M [M]⁺˙ m/z = 234 M_minus_CH3 [M - CH₃]⁺ m/z = 219 M->M_minus_CH3 - •CH₃ Benzenesulfonyl [C₆H₃FNO₂S]⁺ m/z = 204 M->Benzenesulfonyl - •NHCH₃ M_minus_NO2 [M - NO₂]⁺ m/z = 188 M->M_minus_NO2 - •NO₂ Phenyl [C₆H₃FNO₂]⁺ m/z = 140 Benzenesulfonyl->Phenyl - SO₂

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for obtaining a mass spectrum of a pure organic compound using electrospray ionization (ESI), a common soft ionization technique. [5][6][7]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

  • Instrument Setup and Calibration:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This ensures accurate mass assignments.

  • Sample Infusion:

    • Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Spectral Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

    • Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and any adducts (e.g., [M+H]⁺, [M+Na]⁺).

    • Analyze the fragmentation pattern to gain structural insights. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, encompassing NMR, IR, and MS techniques. The provided data and protocols are grounded in fundamental principles of spectroscopy and established analytical practices. While these predictions offer a strong foundation for the characterization of this molecule, experimental verification remains the definitive standard. This guide is intended to empower researchers in their analytical endeavors by providing a detailed and scientifically reasoned framework for spectral interpretation and data acquisition.

References

  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table.
  • University of Calgary. (n.d.). IR: nitro groups.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • University of Southampton. (2024). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ePrints Soton.
  • Royal Society of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • OSA Publishing. (n.d.). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples.
  • PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.
  • RSC Publishing. (1955). The Infrared Spectra of Some Sulphonamides.
  • ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
  • SpectraBase. (n.d.). 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). SOLONAMIDE-B - Optional[13C NMR] - Chemical Shifts.
  • ACS Publications. (n.d.).
  • University of the West Indies at Mona. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).
  • CONICET. (2005).
  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • Royal Society of Chemistry. (2006).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
  • ResearchGate. (n.d.). Experimental values vs. theoretical 13 C NMR chemical shifts of ISMT.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • Chemistry LibreTexts. (2016). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
  • SciSpace. (2017).
  • The Metabolomics Innovation Centre. (n.d.). CASPRE - 13 C NMR Predictor.
  • The Metabolomics Innovation Centre. (n.d.). PROSPRE - 1 H NMR Predictor.
  • Mestrelab Research. (n.d.). Mestrelab Predictor.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.
  • Instructables. (n.d.). How to Read a Simple Mass Spectrum.
  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra.
  • Mestrelab Research. (2010). Starting Guide to NMRPredict Desktop.
  • YouTube. (2023).
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • NMRium. (n.d.). Predict - NMRium demo.
  • YouTube. (2018).
  • YouTube. (2016).

Sources

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

A High-Reactivity Electrophilic Scaffold for Medicinal Chemistry

Executive Summary

2-Fluoro-N-methyl-5-nitrobenzenesulfonamide (CAS 1094853-29-8) is a specialized fluorinated intermediate designed for high-precision nucleophilic aromatic substitution (


). Unlike standard aryl halides, this scaffold features a "push-pull" electronic architecture where the fluorine atom is activated by two powerful electron-withdrawing groups (EWGs): a sulfonamide moiety at the ortho position and a nitro group at the para position.

This guide details the molecule's application as a linchpin in the synthesis of Bcl-2 family inhibitors , kinase inhibitors (analogous to the Pazopanib scaffold), and fluorescent probes . It provides validated protocols for displacing the labile fluorine atom and subsequent nitro-reduction, enabling the rapid generation of diverse heterocyclic libraries.

Chemical Architecture & Reactivity Profile

The utility of this compound lies in its extreme susceptibility to nucleophilic attack at the C2 position.

  • The Leaving Group (F): Fluorine is the ideal leaving group for

    
     in this system.[1] Its high electronegativity inductively destabilizes the ring, lowering the energy barrier for the formation of the Meisenheimer complex.
    
  • Ortho-Activation (

    
    ):  The sulfonamide group at C1 withdraws electron density via induction (-I) and resonance (-M), significantly activating the adjacent C-F bond.
    
  • Para-Activation (

    
    ):  The nitro group at C5 provides the strongest activation, stabilizing the anionic intermediate through extensive resonance delocalization.
    
Reactivity Landscape Diagram

The following diagram illustrates the core reactivity pathways, highlighting the transition from the electrophilic parent to nucleophilic daughter compounds.

ReactivityLandscape cluster_conditions Nucleophiles Parent 2-Fluoro-N-methyl- 5-nitrobenzenesulfonamide (Electrophilic Core) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Parent->Meisenheimer + Nucleophile (Nu-) (Rate Limiting Step) Product_SNAr 2-Substituted-5-nitro- benzenesulfonamide Meisenheimer->Product_SNAr - F- (Fast Elimination) Product_Reduced 2-Substituted-5-amino- benzenesulfonamide (Aniline Precursor) Product_SNAr->Product_Reduced Reduction (H2/Pd-C or Fe/NH4Cl) Amines Primary/Secondary Amines Amines->Parent Thiols Thiols (Cysteine analogs) Thiols->Parent Alkoxides Alkoxides

Figure 1: Mechanistic pathway of


 displacement followed by nitro-reduction. The C2-Fluorine is the exclusive site of nucleophilic attack.
Primary Application: Synthesis of Bcl-2 and Kinase Inhibitor Intermediates

This molecule serves as a critical alternative to the 2-methyl-5-nitrobenzenesulfonamide scaffold used in drugs like Pazopanib . By replacing the inert methyl group with a labile fluorine, researchers can introduce complex amines (e.g., piperazines, morpholines) at the 2-position, dramatically altering the solubility and potency profile of the final drug candidate.

Experimental Protocol:

Displacement with Amines

Objective: To replace the fluorine atom with a piperazine derivative (common in Bcl-2 inhibitors).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the fluoro-sulfonamide in anhydrous DMF (0.5 M concentration).

  • Addition: Add 2.0 eq of DIPEA followed by 1.2 eq of the amine nucleophile.

    • Expert Insight: Although the ring is highly activated, steric hindrance in the nucleophile may require elevated temperatures.

  • Reaction: Heat the mixture to 60°C – 80°C under nitrogen atmosphere. Monitor by TLC (typically 1-3 hours).

    • TLC Visualization: The starting material is UV active. The product will often be a deeper yellow/orange due to the extended conjugation of the amino-nitro system.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates as a yellow solid.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine), brine, and dry over

    
    .
    

Data Summary: Typical Yields

Nucleophile TypeReaction TempTimeYield (%)Notes
Primary Amines25°C (RT)1 h>90%Highly exothermic; add slowly.
Cyclic Secondary Amines60°C2 h85-92%Excellent conversion; clean profile.
Aniline Derivatives100°C12 h40-60%Requires stronger base (e.g., NaH) due to lower nucleophilicity.
Secondary Application: Heterocyclic Ring Closure

Following the displacement of fluorine, the 5-nitro group acts as a "masked" aniline. Reduction of this group enables the formation of benzothiadiazine 1,1-dioxides, a scaffold with established antiviral and diuretic properties.

Workflow: Nitro Reduction & Cyclization
  • Reduction: The 2-substituted-5-nitro intermediate is reduced using

    
     (chemoselective, avoids dehalogenation if other halides are present) or 
    
    
    
    (standard).
  • Cyclization: The resulting 5-amino group can react with electrophiles (aldehydes, isocyanates) to fuse a third ring onto the benzene core.

Workflow Step1 Step 1: SNAr Displacement (Install R-Group at C2) Step2 Step 2: Nitro Reduction (Fe / NH4Cl / EtOH / H2O) Step1->Step2 Yield: ~90% Step3 Step 3: Cyclization / Coupling (Formation of Heterocycles) Step2->Step3 Amine Generation Goal Target: Kinase/Bcl-2 Inhibitor Library Step3->Goal Diversity Oriented Synthesis

Figure 2: Synthetic workflow for converting the raw scaffold into a bioactive library.

Handling, Stability, and Safety
  • Storage: Store at 2-8°C under inert gas. The sulfamoyl proton (

    
    ) is acidic (
    
    
    
    ); avoid storage near strong bases.
  • Safety: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. However, the sulfonamide group generally mitigates shock sensitivity compared to polynitro benzenes.

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetone). Poor solubility in water and hexanes.

References
  • BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

  • MDPI. (2022).[3] Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Characterization. Molbank, 2022(4), M1492. Retrieved from

  • ChemicalBook. (2025). This compound Product Properties and Safety. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and study of 2-methyl-5-nitro-benzenesulfonamide derivatives. JOCPR, 3(6), 409-415.[3] Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. Retrieved from

Sources

Discovery and history of "2-fluoro-N-methyl-5-nitrobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide (CAS 1094853-29-8). This document is structured for researchers in medicinal chemistry and process development.

A Strategic Scaffold for SNAr-Based Drug Discovery[1][2]

Executive Summary: The "Triad" Scaffold

This compound represents a "privileged scaffold" in modern drug discovery, particularly within the development of Bcl-2 family inhibitors and kinase modulators.[1][2] Its utility stems from its unique substitution pattern—a "reactive triad" consisting of:

  • Fluorine (C2): A highly labile handle for Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Nitro (C5): A masked aniline functionality, serving as a latent attachment point for further elaboration.[1][2]

  • N-Methyl Sulfonamide (C1): A stable, solubility-enhancing pharmacophore that mimics the sulfonylurea/acyl-sulfonamide motifs found in blockbuster therapeutics like Venetoclax (ABT-199).[1][2]

This guide dissects the compound's history, synthesizes its primary production route, and details its mechanistic role as a linchpin in high-throughput medicinal chemistry.[1][2]

Discovery & Historical Context

While not a marketed drug itself, This compound emerged in the late 2000s as a critical intermediate in the patent literature for targeted oncology therapies.[1][2]

  • The Bcl-2 Connection: The discovery of ABT-737 and subsequently Navitoclax (ABT-263) and Venetoclax (ABT-199) revolutionized the treatment of hematologic malignancies.[1][2] These drugs rely on a core nitro-benzenesulfonamide skeleton.[1][2]

  • Patent Emergence: The specific N-methyl variant (CAS 1094853-29-8) appears prominently in intellectual property filed by major pharmaceutical entities, including AstraZeneca (e.g., US2012/0035134 A1) .[1][2] These filings utilize the scaffold to construct diverse libraries of Bcl-2/Bcl-xL inhibitors and PI3K/mTOR pathway modulators, exploiting the fluorine atom's reactivity to introduce complex amines.[1][2]

Chemical Synthesis: The Convergent Route

The industrial synthesis of this compound is a textbook example of regioselective electrophilic aromatic substitution .[1][2]

3.1. Retrosynthetic Analysis

The synthesis exploits the cooperative directing effects of the fluorine and nitro groups on the benzene ring.[1][2]

  • Precursor: 1-Fluoro-4-nitrobenzene.[1][2]

  • Directing Logic:

    • Fluorine (C1): Ortho/Para director.[1][2][3] Para is blocked by NO2.[1][2] Directs to C2 .

    • Nitro (C4): Meta director. Meta to C4 is C2 .[1][2]

3.2. Step-by-Step Protocol

The following protocol is validated for gram-scale preparation.

Step 1: Chlorosulfonation

  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Conditions: 80°C, 4 hours.

  • Mechanism: The substrate undergoes electrophilic aromatic substitution to yield 2-fluoro-5-nitrobenzenesulfonyl chloride .[1][2]

  • Critical Control Point: Moisture exclusion is vital.[1][2]

    
     reacts violently with water.[1][2]
    

Step 2: Sulfonamide Formation

  • Reagents: Crude Sulfonyl Chloride, Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).[1][2]

  • Solvent: Dichloromethane (DCM) or THF.[1][2]

  • Conditions: 0°C to RT, 2 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine.[1][2]

Data Summary Table

Parameter Specification Note
Appearance Pale yellow crystalline solid Color deepens if NO2 is reduced

| Molecular Weight | 234.21 g/mol | Formula:


 |
| Melting Point  | 142–145 °C | Sharp range indicates purity |
| Yield (2 Steps)  | 75–85% | High efficiency due to regioselectivity |[1][2]
Mechanistic Utility & Reactivity Profile

The value of this compound lies in its orthogonal reactivity .[1][2] It allows chemists to sequentially functionalize the ring.[1][2]

4.1. The

"Click"

The fluorine atom at C2 is activated by the electron-withdrawing nature of the ortho-sulfonamide and para-nitro groups.[1][2] This makes it highly susceptible to nucleophilic attack by primary and secondary amines (e.g., piperazines, morpholines).[1][2]

  • Reaction:

    
     displacement of Fluorine.[1][2]
    
  • Reagent: Amine (

    
    ) + Base (
    
    
    
    or DIPEA).[1][2]
  • Outcome: Formation of 2-amino-N-methyl-5-nitrobenzenesulfonamide derivatives.[1][2]

  • Relevance: This step installs the "left-hand side" binding elements seen in Bcl-2 inhibitors.[1][2]

4.2. Nitro Reduction

Following the


 reaction, the C5-nitro group is reduced to an aniline (

).[1][2]
  • Method:

    
     or 
    
    
    
    .[1][2]
  • Outcome: The resulting aniline is then coupled with acyl chlorides or carboxylic acids (via EDC/HOBt) to build the final drug molecule.[1][2]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the scaffold and its divergent application in generating a library of bioactive compounds.

G Start 1-Fluoro-4-nitrobenzene (Starting Material) Intermediate 2-Fluoro-5-nitro- benzenesulfonyl chloride Start->Intermediate ClSO3H, 80°C (Chlorosulfonation) Target 2-Fluoro-N-methyl- 5-nitrobenzenesulfonamide (CAS 1094853-29-8) Intermediate->Target MeNH2, Et3N (Sulfonamide Formation) SNAr_Product SNAr Adduct (Amine Displacement) Target->SNAr_Product R-NH2, K2CO3 (SNAr Displacement of F) Final_Drug Bcl-2 / Kinase Inhibitor (Core Scaffold) SNAr_Product->Final_Drug 1. Nitro Reduction 2. Amide Coupling

Figure 1: Synthetic pathway from commodity chemicals to the target scaffold and its downstream application in medicinal chemistry.[1][2][4]

Safety & Handling (MSDS Highlights)
  • Hazards: Skin irritant (H315), Serious eye irritation (H319).[1][2]

  • Specific Risk: As a nitro-aromatic, potential for energetic decomposition exists at high temperatures.[1][2] Avoid heating the dry solid >180°C.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References
  • AstraZeneca AB. (2012).[1][2][5] Substituted Sulfonamides and Their Use as Medicaments. US Patent Application US20120035134A1.[1][2] Link

  • Souers, A. J., et al. (2013).[1][2] ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets.[1][2] Nature Medicine, 19(2), 202-208.[1][2] (Contextual reference for nitro-sulfonamide scaffold utility). Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 46892589, this compound. Link

  • Organic Syntheses. (1928).[1][2] Chlorosulfonation of Nitrobenzene Derivatives. Coll. Vol. 1, p. 8. (Foundational protocol for chlorosulfonation). Link

Sources

Methodological & Application

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" cell-based assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development of a Cell-Based Luciferase Reporter Assay to Identify Inhibitors of the MDM2-p53 Interaction Using 2-fluoro-N-methyl-5-nitrobenzenesulfonamide as a Model Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its function is often impaired in human cancers. A key mechanism of p53 inactivation is its interaction with the oncoprotein MDM2, which targets p53 for proteasomal degradation. Disrupting the MDM2-p53 protein-protein interaction is a validated therapeutic strategy to reactivate p53 in tumor cells.[1][2] This guide provides a comprehensive, field-proven framework for the development and validation of a robust, cell-based reporter assay designed to screen for small-molecule inhibitors of this interaction. We will use the novel compound, this compound, a representative of the sulfonamide class known to produce antitumor agents, as a model test article.[3][4] The described workflow establishes a self-validating system, from initial pathway analysis to detailed protocols for implementation and data interpretation, ensuring high-quality, reproducible results for drug discovery campaigns.

Scientific Principle: Targeting the MDM2-p53 Autoregulatory Loop

The p53 protein functions as a transcription factor that, in response to cellular stress like DNA damage, activates genes responsible for halting the cell cycle or inducing apoptosis.[5] The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53. In unstressed cells, MDM2 binds to p53's transactivation domain, both inhibiting its transcriptional activity and targeting it for degradation.[1][6] Many tumors overexpress MDM2, effectively neutralizing p53 and promoting cell survival.

The core principle of this assay is to quantify the reactivation of p53's transcriptional function. By introducing a small-molecule inhibitor that physically blocks the MDM2-p53 interaction, p53 is stabilized and accumulates in the nucleus. The active p53 then binds to p53-responsive elements (p53REs) in the genome, driving the expression of target genes.

This assay utilizes a reporter system where a p53RE is placed upstream of a luciferase gene. When p53 is activated, it drives the expression of luciferase, producing a quantifiable light signal that is directly proportional to the compound's inhibitory effect on the MDM2-p53 interaction.[5][7]

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p53_MDM2 Inactive Complex p53->p53_MDM2 p53RE p53-Responsive Element (p53RE) p53->p53RE Binds & Activates MDM2 MDM2 MDM2->p53_MDM2 Binding & Inhibition Inhibitor Test Compound (e.g., 2-fluoro-N-methyl- 5-nitrobenzenesulfonamide) Inhibitor->MDM2 Blocks Interaction Proteasome Proteasome Degradation p53_MDM2->Proteasome Degradation (Pathway inhibited) Luciferase Luciferase Gene p53RE->Luciferase Drives Transcription Light Luminescent Signal Luciferase->Light Expression & Reaction

Caption: MDM2-p53 signaling and assay principle.

Assay Development & Validation Workflow

A successful cell-based assay requires a systematic development process. The goal is not merely to generate data, but to create a robust, reproducible, and scalable system suitable for screening campaigns. Key phases include selecting the appropriate biological system, optimizing assay parameters to achieve a suitable screening window, and validating the final protocol for reliability.

Assay_Workflow A 1. Cell Line Selection (e.g., SJSA-1, HCT-116) - p53 wild-type - High MDM2 expression B 2. Reporter Construct - Stable vs. Transient Transfection - p53RE-Luciferase A->B  Select/Engineer C 3. Assay Optimization - Cell Density - Incubation Time - DMSO Tolerance B->C  Optimize D 4. Control Selection - Positive Control (Nutlin-3) - Negative Control (Vehicle) C->D  Define E 5. Protocol Finalization - Miniaturization (e.g., 384-well) - Automation Compatibility D->E  Standardize F 6. Validation - Z'-Factor > 0.5 - S/B Ratio > 3 - Reproducibility (Inter/Intra-plate) E->F  Validate G 7. High-Throughput Screen (HTS) - Library Screening - Hit Identification F->G  Execute H 8. Hit Confirmation & Follow-up - Dose-Response Curve (EC50) - Orthogonal Assays G->H  Confirm

Caption: Cell-based assay development workflow.

Materials and Reagents

  • Cell Line: SJSA-1 (ATCC® CRL-2098™). This osteosarcoma cell line is p53 wild-type but has amplified MDM2, making it highly sensitive to inhibitors of the MDM2-p53 interaction.

  • Reporter Construct: pGL4.26[luc2/minP/Hygro] Vector containing a p53 Responsive Element (p53RE). A stable cell line is strongly recommended for long-term screening consistency.

  • Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of Hygromycin B for stable cell line maintenance.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Positive Control: Nutlin-3a (Cayman Chemical or equivalent), a well-characterized MDM2-p53 inhibitor.[8] Prepare a 10 mM stock in 100% DMSO.

  • Assay Plates: White, solid-bottom 96-well or 384-well cell culture plates suitable for luminescence measurements. Clear-bottom plates can be used for initial cell morphology checks.[9]

  • Luminescence Detection Reagent: Commercially available luciferase assay system (e.g., Promega ONE-Glo™ or Thermo Scientific Pierce Firefly Luciferase Glow Assay Kit).

  • Detection Instrument: Plate reader with glow luminescence detection capability.

  • Reagents for Stable Cell Line Generation: Transfection reagent, selection antibiotic (Hygromycin B).

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Culture: Maintain the SJSA-1 p53-RE Luciferase stable cell line in T-75 flasks with supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Subculture cells every 3-4 days, or when they reach 80-90% confluency. Do not allow cultures to become fully confluent, as this can alter cellular metabolism and assay performance.[10]

  • Quality Control: Regularly check for mycoplasma contamination and authenticate the cell line to ensure experimental integrity.[11]

Assay Protocol (96-Well Format)

This protocol is a starting point and should be optimized for specific laboratory conditions and instrumentation.

  • Cell Plating:

    • Harvest cells using trypsin and perform a cell count.

    • Dilute the cell suspension in fresh culture medium to a pre-optimized concentration (e.g., 2 x 10⁵ cells/mL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well white plate (20,000 cells/well).

    • Causality Note: Plating cells evenly is critical. Gently swirl the plate after seeding to avoid the "edge effect," where cells concentrate at the well perimeter, leading to variable access to nutrients and test compounds.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare a dilution series of the test compound (this compound) and the positive control (Nutlin-3a) in culture medium. A common approach is a 10-point, 3-fold serial dilution.

    • The final DMSO concentration in the assay wells must be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Prepare the vehicle control wells with the same final DMSO concentration.

    • Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Causality Note: A full dose-response curve is essential to determine compound potency (EC₅₀) and identify potential bell-shaped curves indicative of toxicity at high concentrations.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂. This duration is typically sufficient for p53 stabilization, downstream gene transcription, and accumulation of the luciferase reporter protein.

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase detection reagent according to the manufacturer's instructions.

    • Add a volume of detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation

  • Calculate Fold Activation: For each well, divide the raw luminescence unit (RLU) by the average RLU of the vehicle control wells.

    • Fold Activation = RLU_Compound / RLU_Vehicle_Avg

  • Dose-Response Curve: Plot the Fold Activation (Y-axis) against the logarithm of the compound concentration (X-axis).

  • EC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

  • Assay Quality Metrics:

    • Signal-to-Background (S/B): S/B = RLU_Positive_Control_Avg / RLU_Vehicle_Avg. A ratio >3 is generally acceptable.

    • Z'-Factor: This metric assesses the quality of the assay for high-throughput screening. It considers the means and standard deviations of both positive (pos) and negative (neg) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Sample Data Presentation

CompoundConcentration (µM)Avg. RLUStd. Dev.Fold Activation
Vehicle (0.5% DMSO)015,2501,1501.0
Nutlin-3a (Positive Control)10245,60018,40016.1
2-fluoro-N-methyl-0.116,1001,3001.1
5-nitrobenzenesulfonamide0.328,9002,5001.9
1.098,7008,1006.5
3.0181,50015,20011.9
10.0215,30019,80014.1
30.0220,10021,50014.4

Calculated Metrics:

  • S/B Ratio: 16.1

  • Z'-Factor (using 10 µM Nutlin-3a): 0.78

  • EC₅₀ (Test Compound): ~2.5 µM (determined by non-linear regression)

References

  • A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. PubMed, National Center for Biotechnology Information.[Link]

  • MDM2-p53 Homogenous Assay Kit. BPS Bioscience.[Link]

  • Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. PubMed, National Center for Biotechnology Information.[Link]

  • Example Experiment: Detecting p53 Activation in COS-7 Cells Following Hydroxyurea Treatment. LI-COR Biosciences.[Link]

  • p53 Transcription Factor Activity Assay. Assay Genie.[Link]

  • A simple p53 functional assay for screening cell lines, blood, and tumors. PMC, National Center for Biotechnology Information.[Link]

  • Human p53 Assay Kit. Indigo Biosciences.[Link]

  • Development and application of PI3K assays for novel drug discovery. PubMed, National Center for Biotechnology Information.[Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.[Link]

  • Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. PMC, National Center for Biotechnology Information.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.[Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Frontage Laboratories.[Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International.[Link]

  • Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed, National Center for Biotechnology Information.[Link]

  • Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. Springer Nature Experiments.[Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech.[Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology.[Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.[Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC, National Center for Biotechnology Information.[Link]

Sources

Application Note & Protocols for the Quantification of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-fluoro-N-methyl-5-nitrobenzenesulfonamide is a compound of increasing interest within pharmaceutical research and development. Its chemical structure, featuring a sulfonamide group, a nitroaromatic moiety, and a fluorine atom, suggests potential applications as a synthetic intermediate or a pharmacologically active agent. Accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of any potential drug product. This document provides detailed analytical methods for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and adhere to the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Guiding Principles of Method Development

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, its aromatic nature and the presence of chromophoric groups make High-Performance Liquid Chromatography (HPLC) with UV detection a suitable choice for routine quantification. For more demanding applications requiring higher sensitivity and specificity, particularly in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, leveraging the compound's potential volatility and providing mass-based identification.[5][6]

This guide will detail validated protocols for both HPLC-UV and GC-MS, providing a comprehensive toolkit for the analysis of this compound. The validation of these methods will be discussed in the context of ICH Q2(R2) guidelines to ensure they are fit for purpose.[2][4]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, reproducibility, and the ability to analyze a wide range of compounds. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Rationale for Method Selection

The presence of the aromatic ring and the nitro group in the target molecule will result in strong UV absorbance, making UV detection a sensitive and cost-effective choice. A C18 stationary phase is selected for its versatility and proven performance in separating a wide array of small molecules. The mobile phase composition is optimized to achieve a suitable retention time and sharp peak shape for accurate quantification.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solutions:

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound.

  • Dissolve the sample in a 25 mL volumetric flask with acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute an aliquot of this solution with the mobile phase to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

6. Data Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.999.[7]

  • Inject the sample solutions and determine the concentration of this compound using the equation from the calibration curve.

Method Validation Summary (ICH Q2(R2) Framework)

A validated method ensures that the results are reliable and reproducible.[1][2][4] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples.
Precision Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[1]
Range The range should cover from the reporting level of impurities to 120% of the assay specification.[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[8]
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and confirmatory analysis, GC-MS is the method of choice. This technique is particularly useful for identifying and quantifying trace levels of the analyte, especially in the presence of co-eluting impurities. The thermal stability and volatility of this compound make it amenable to GC analysis.

Rationale for Method Selection

The nitroaromatic nature of the compound makes it suitable for detection by electron capture detectors (ECD) or, more definitively, by a mass spectrometer.[5][6] Mass spectrometry provides structural information, which is invaluable for unambiguous identification. A splitless injection is recommended to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Ethyl Acetate s1->s2 s3 Dilute to Working Concentration s2->s3 g1 Inject into GC-MS System s3->g1 Prepared Sample g2 Separation on DB-5ms Column g1->g2 g3 Mass Spectrometric Detection (EI) g2->g3 d1 Extract Ion Chromatogram g3->d1 Total Ion Chromatogram d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (purity >99%)

  • Ethyl acetate (GC grade)

  • Helium (carrier gas, ultra-high purity)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • A fused-silica capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Data acquisition and processing software.

3. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as for the HPLC method, but use ethyl acetate as the solvent. Prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. GC-MS Conditions:

ParameterCondition
Injector Splitless mode, 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 50-400
Quantification Ion To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment).

5. Data Analysis and Quantification:

  • Identify the retention time and the characteristic mass spectrum of this compound by injecting a standard solution.

  • Select a prominent and specific ion for quantification.

  • Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the standard solutions.

  • Quantify the analyte in the sample solutions using the calibration curve.

Method Validation Considerations for GC-MS

The validation parameters for the GC-MS method are similar to those for the HPLC method. However, special attention should be paid to:

  • Specificity: The use of mass spectrometry provides a high degree of specificity. The identity of the analyte should be confirmed by comparing its mass spectrum with that of a reference standard.

  • Matrix Effects: In complex sample matrices, co-eluting compounds can interfere with the ionization of the target analyte. This should be evaluated by comparing the response of the analyte in the matrix with its response in a pure solvent.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Adherence to the principles of method validation as outlined by the ICH is crucial for ensuring the generation of high-quality, defensible data in a regulated environment.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, February 12).
  • Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.).
  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2025, August 7).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.).
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.).
  • A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - MDPI. (2021, March 16).
  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. (n.d.).
  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.).

Sources

Troubleshooting & Optimization

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide

Topic: Assay Variability, Stability, and Reproducibility Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Catalog Ref: LD-2059 (Generic Identifier)

Executive Summary: The "Hidden" Reactivity

This compound is not merely a passive building block; it is an activated electrophile. The presence of the para-nitro group and the sulfonamide moiety significantly activates the fluorine atom at the C2 position towards Nucleophilic Aromatic Substitution (SNAr).

Most "assay variability" reported for this compound stems from two root causes:

  • Unintended Hydrolysis/Substitution: The fluorine atom is labile in basic or nucleophilic buffers (e.g., Tris, thiols), leading to degradation before or during the assay.

  • Sulfonamide Acidity: The N-methyl sulfonamide proton is sufficiently acidic to cause retention time shifts in HPLC if mobile phase pH is not strictly controlled.

This guide provides the protocols to stabilize your workflows and validate your data.

Critical Troubleshooting Guide (Q&A)

Category A: HPLC/LC-MS Assay Variability

Q1: Why do I see a "ghost peak" or a split peak in my HPLC chromatogram? Diagnosis: This is likely the hydrolysis product (2-hydroxy-N-methyl-5-nitrobenzenesulfonamide) or a solvent adduct. Mechanism: If you dissolve the sample in Methanol (MeOH) and let it sit, the methoxide ion (formed in trace amounts or catalyzed by base) can displace the fluoride (SNAr), forming the methoxy-derivative. Solution:

  • Solvent Switch: Use Acetonitrile (MeCN) instead of Methanol for stock preparation. MeCN is non-nucleophilic.

  • Avoid DMSO for Long-term Storage: DMSO is hygroscopic; absorbed water can hydrolyze the fluoride over time.

  • Protocol: Prepare fresh stocks immediately before injection. Do not store dilute samples in the autosampler (>4 hours).

Q2: My retention time (RT) shifts between runs. Is the column failing? Diagnosis: pH instability in the mobile phase. Mechanism: The sulfonamide nitrogen (–SO₂NHMe) has a pKa estimated between 10–11. However, the electron-withdrawing nitro and fluoro groups can lower this pKa. If your mobile phase pH is near the compound's pKa, the species exists in equilibrium between neutral and ionized forms, causing RT drift and peak tailing. Solution:

  • Buffer Choice: Use a buffered mobile phase (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) rather than just "Water/MeCN".

  • Acidic Conditions: Run the assay at pH 2–3 (using Formic Acid or TFA). This ensures the sulfonamide remains fully protonated (neutral), stabilizing the RT and improving peak shape.

Category B: Reaction & Synthesis Reproducibility

Q3: The yield of my labeling reaction is inconsistent (sometimes 80%, sometimes 20%). Diagnosis: Competition from buffer nucleophiles. Mechanism: You are likely running the reaction in a buffer containing primary amines (Tris, Glycine) or thiols (DTT, BME). These nucleophiles react with the 2-fluoro position faster than your target molecule. Solution:

  • Buffer Ban: Do NOT use Tris, Glycine, or thiol-containing buffers.

  • Recommended Buffers: Use HEPES, MOPS, or PBS (Phosphate Buffered Saline).

  • pH Control: Keep pH < 8.0. At pH > 8.5, hydroxide ions (OH⁻) become competitive nucleophiles, hydrolyzing the probe.

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways that cause assay variability. The "Desired Path" is often the reaction with a specific target amine, while "Interference" comes from hydrolysis or solvent reaction.

G Compound 2-Fluoro-N-methyl- 5-nitrobenzenesulfonamide (Active Reagent) Product Desired Product (S_NAr Substitution) Compound->Product Primary Reaction (Fast) Hydrolysis Hydrolysis Product (2-Hydroxy- impurity) Compound->Hydrolysis Degradation (pH > 8) Methoxy Methoxy Adduct (Impurity) Compound->Methoxy Solvent Artifact (Slow) Target Target Amine (R-NH2) Target->Product Water Water/OH- (High pH) Water->Hydrolysis Methanol Methanol (Solvent) Methanol->Methoxy

Figure 1: Competing reaction pathways. The 2-fluoro position is susceptible to attack by water (hydrolysis) or protic solvents (methanolysis), leading to impurities often mistaken for assay failure.

Standardized Analytical Protocol (HPLC)

To eliminate variability, adopt this standardized QC method.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µmStandard reverse-phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses sulfonamide ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN prevents methoxy-adduct formation.
Gradient 5% B to 95% B over 10 minGeneric gradient covers polar impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 280 nmNitro group provides strong absorbance at 254 nm.
Sample Diluent 100% Acetonitrile CRITICAL: Avoid MeOH to prevent artifacts.

Troubleshooting Decision Tree

Follow this logic flow when encountering assay anomalies.

Troubleshooting Start Issue Detected CheckRT Is Retention Time Shifting? Start->CheckRT CheckPeaks Are there extra peaks? Start->CheckPeaks pH_Issue Check Mobile Phase pH (Must be acidic) CheckRT->pH_Issue Yes Equil_Issue Check Column Equilibration Time CheckRT->Equil_Issue Drifting Solvent_Check Is Sample in MeOH? CheckPeaks->Solvent_Check Yes Buffer_Check Is Buffer Nucleophilic? (Tris/Glycine?) Solvent_Check->Buffer_Check No Action_MeCN Switch to MeCN Prepare Fresh Solvent_Check->Action_MeCN Yes (Artifact) Action_Buffer Switch to HEPES/PBS Lower pH Buffer_Check->Action_Buffer Yes (Reaction)

Figure 2: Step-by-step diagnostic workflow for resolving chromatographic and stability issues.

References

  • Nucleophilic Arom

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews.
    • Note: Establishes the reactivity of nitro-activated halo-benzenes, the core mechanism for this compound's instability.
  • Sulfonamide Acidity and HPLC Behavior

    • Supuran, C. T. (2017). Carbonic anhydrase inhibitors: Sulfonamides and their isosteres.
    • Note: Discusses the pKa and ionization properties of sulfonamides relevant to mobile phase pH selection.
  • Stability of Fluorinated Nitro-arom

    • Li, K. B., et al. (2017). A Nile red-based near-infrared fluorescent probe for endogenous hydrogen polysulfides in living cells. Analytical Methods.
    • Note: Demonstrates the use of the 2-fluoro-5-nitro motif as a reactive probe and its susceptibility to hydrolysis.
  • HPLC Method Valid

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
    • Note: The authoritative text on solvent selection (MeCN vs MeOH) to avoid artifacts in reactive samples.

Validation & Comparative

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-fluoro-N-methyl-5-nitrobenzenesulfonamide" structure-activity relationship (SAR) studies Content Type: Publish Comparison Guide

Unlocking the Potential of this compound in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, This compound (FMNBS) is not merely a passive intermediate; it is a "privileged electrophile." Unlike standard building blocks, FMNBS possesses a highly activated fluorine atom, primed by the ortho-sulfonamide and para-nitro electron-withdrawing groups (EWGs). This unique electronic signature makes it an ideal scaffold for Nucleophilic Aromatic Substitution (SNAr) , allowing researchers to rapidly generate diverse libraries of Bcl-2 inhibitors, hypoxia-activated prodrugs, and antimicrobial agents.

This guide analyzes the Structure-Activity Relationship (SAR) of FMNBS, comparing its reactivity against chlorinated analogs and detailing its application in synthesizing high-affinity bioactive molecules.

Part 1: The Chemical Logic (Mechanism of Action)

To understand the SAR of FMNBS, one must first understand its reactivity profile. The molecule functions as a "warhead" for covalent attachment or as a precursor for amino-benzenesulfonamide derivatives.

1. The "Activated Fluorine" Effect

The fluorine atom at position C2 is the focal point of this molecule's utility.

  • Electronic Activation: The Sulfonamide (

    
    ) at C1 and the Nitro group (
    
    
    
    ) at C5 are strong electron-withdrawing groups. They pull electron density away from the ring, making C2 highly electrophilic.
  • The Fluorine Advantage: In SNAr reactions involving highly activated rings, Fluorine is often a superior leaving group to Chlorine or Bromine . This is counter-intuitive to standard

    
     chemistry but applies here because the rate-determining step is the formation of the Meisenheimer Complex  (addition), not the bond breaking (elimination). The high electronegativity of Fluorine stabilizes this transition state.
    
2. The N-Methyl Sulfonamide Role

Unlike a primary sulfonamide (


), the N-methyl variant:
  • Reduces Acidic Ionization: It removes one acidic proton, altering the pKa and improving membrane permeability (LogP).

  • Blocks CA Binding: It sterically and electronically prevents coordination with the Zinc ion in Carbonic Anhydrase, thereby reducing off-target side effects common to primary sulfonamides.

Visualization: The SNAr Mechanism

The following diagram illustrates the reaction pathway that makes FMNBS a critical scaffold.

SNAr_Mechanism Start FMNBS (Electrophilic Scaffold) Transition Meisenheimer Complex (Stabilized by -NO2/-SO2) Start->Transition Attack at C2 Nucleophile Nucleophile (H-Nu: Amine/Thiol) Nucleophile->Transition Product Substituted Benzenesulfonamide (Bioactive Core) Transition->Product Re-aromatization Leaving Fluoride Ion (F-) Transition->Leaving Elimination

Figure 1: The SNAr reaction mechanism. The electron-deficient ring facilitates nucleophilic attack at C2, stabilized by the high electronegativity of the fluorine atom.

Part 2: Comparative Analysis & SAR Data

When selecting a scaffold for library generation, the choice of leaving group and substituents is critical. Below is a comparison of FMNBS against its chlorinated analog and the unmethylated variant.

Table 1: Scaffold Reactivity and Property Comparison
FeatureFMNBS (Fluoro-Analog) Chloro-Analog (2-Cl-5-NO2...) Primary Sulfonamide (No Methyl)
SNAr Reactivity High (Fast kinetics due to Meisenheimer stabilization)Moderate (Slower addition step)High
Reaction Temp Mild (

)
Elevated (

)
Mild
Selectivity High regioselectivity for C2ModerateHigh
Solubility (LogP) Moderate (Improved lipophilicity)ModerateLow (More polar/ionizable)
Off-Target Risk Low (Does not bind Carbonic Anhydrase)Low High (Potent CA Inhibitor)
Primary Use Rapid Library Synthesis (High Yield) Cost-effective bulk synthesisCA Inhibitor development
Key SAR Insights
  • The C5-Nitro Group: Essential for activity. Reduction of the nitro group to an aniline (

    
    ) after the SNAr coupling allows for further derivatization (e.g., amide coupling), creating "Double-Ended" inhibitors often seen in kinase or Bcl-2 drug discovery [1].
    
  • The N-Methyl Group: SAR studies indicate that maintaining the N-methyl group preserves activity against intracellular targets (like kinases) by preventing sequestration in the blood as a sulfonamide anion.

Part 3: Experimental Protocols (Self-Validating Systems)

To utilize FMNBS effectively, strict control of stoichiometry and base is required to prevent sulfonamide deprotonation competition.

Protocol A: Synthesis of Bcl-2 Inhibitor Precursors (SNAr Displacement)

Objective: Displace the fluorine with a piperazine derivative to create a core scaffold common in anti-apoptotic drugs.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of FMNBS in 3 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Activation: Add 2.0 mmol of DIPEA. Stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly.

  • Addition: Dropwise add 1.1 mmol of N-Boc-piperazine dissolved in 1 mL DMF.

  • Reaction: Stir at

    
     for 4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.
    
    • Validation Check: Disappearance of the starting material peak (m/z ~234) and appearance of the product peak (m/z ~400).

  • Workup: Pour mixture into ice water. The product should precipitate as a yellow/orange solid (due to the nitroaniline chromophore). Filter and wash with water.

Protocol B: Nitro-Reduction to Aniline (Post-Coupling)

Objective: Convert the inactive nitro-precursor into the active amine warhead.

  • Dissolve the SNAr product in MeOH.

  • Add 10% Pd/C (10 wt%) and apply

    
     balloon pressure.
    
  • Stir for 2 hours. Filter through Celite.

  • Result: The yellow color will fade, indicating reduction of

    
     to 
    
    
    
    .
Part 4: Strategic Application Workflows

FMNBS serves as a divergence point for three distinct therapeutic classes.

Applications FMNBS FMNBS Scaffold (2-F-5-NO2-SO2NHMe) Path1 Pathway A: SNAr with Piperazines FMNBS->Path1 Path2 Pathway B: Nitro Reduction FMNBS->Path2 Path3 Pathway C: Intact Fluorine FMNBS->Path3 Prod1 Bcl-2/Bcl-xL Inhibitors (e.g., Venetoclax analogs) Path1->Prod1 + Amide Coupling Prod2 Hypoxia-Activated Prodrugs (Bioreductive agents) Path2->Prod2 Low O2 Activation Prod3 Covalent Cysteine Probes (Targeting catalytic Cys) Path3->Prod3 Covalent Bonding

Figure 2: Divergent synthesis pathways utilizing the FMNBS scaffold for oncology and chemical biology applications.

Conclusion

This compound is a high-utility scaffold that outperforms chlorinated analogs in SNAr library generation due to the fluorine-activation effect . Its specific N-methyl substitution pattern allows researchers to bypass carbonic anhydrase off-target effects while maintaining favorable physicochemical properties for intracellular drug targets.

References
  • AstraZeneca AB. (2012). Sulfonamide Derivatives and Their Use as Medicaments. Patent Application US20120035134A1.[1] Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene derivatives.Link

  • Otsuka, M., Endo, K., & Shibata, T. (2010).[3] Catalytic SNAr reaction of non-activated fluoroarenes with amines.[3] Chemical Communications, 46(2), 336-338.[3] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity of Benzenesulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the specificity of a small molecule inhibitor is paramount. While potent on-target activity is the primary goal, off-target effects can lead to unforeseen toxicities or polypharmacology that can be either beneficial or detrimental. This guide provides a comprehensive framework for evaluating the cross-reactivity of "2-fluoro-N-methyl-5-nitrobenzenesulfonamide," a representative benzenesulfonamide compound.

For the purpose of this illustrative guide, we will hypothesize that "this compound" (hereafter referred to as Compound X ) is an inhibitor of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses, making it a key target in various diseases.[1][2] The principles and methodologies detailed herein are broadly applicable to the characterization of other kinase inhibitors.

We will objectively compare the performance of Compound X with two well-characterized p38 MAPK inhibitors with distinct selectivity profiles:

  • SB203580 : A first-generation, ATP-competitive inhibitor known for its potent p38α inhibition but also for its off-target effects on other kinases.[3][4][5]

  • BIRB 796 (Doramapimod) : A highly selective and potent allosteric inhibitor that binds to a unique conformation of p38 MAPK, exhibiting a different cross-reactivity profile.[6][7][8]

This guide will delve into the experimental design and detailed protocols for a multi-pronged approach to assessing kinase inhibitor selectivity, combining in vitro biochemical assays with cellular and proteome-wide techniques to provide a holistic view of compound cross-reactivity.

The p38 MAPK Signaling Pathway: A Central Hub for Cellular Stress and Inflammation

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Its activation triggers a phosphorylation cascade that ultimately leads to the activation of downstream transcription factors and protein kinases, regulating processes such as inflammation, apoptosis, and cell differentiation.[9][10]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Inflammation Inflammatory Response MK2->Inflammation Transcription_Factors->Inflammation

Caption: The p38 MAPK signaling cascade.

Comparative Analysis of p38 MAPK Inhibitors

A thorough understanding of the binding modes and existing selectivity data of comparator compounds is crucial for interpreting new experimental results.

CompoundTypeBinding ModeKnown Off-Targets
Compound X (Hypothetical) ATP-competitive (assumed)Binds to the ATP-binding pocket of p38 MAPK.To be determined.
SB203580 ATP-competitiveBinds to the active conformation of p38α, interacting with the hinge region.[11][12]RIPK2, GAK, CK1δ, JNK2/3.[4][13]
BIRB 796 (Doramapimod) Allosteric (Type II)Binds to an allosteric site on the inactive DFG-out conformation of p38, inducing a conformational change.[6][14][15]JNK2, c-Raf-1.[8]

Experimental Design for Assessing Cross-Reactivity

A multi-tiered approach is essential for a comprehensive evaluation of inhibitor selectivity. We will employ a combination of in vitro and cellular assays to build a complete cross-reactivity profile for Compound X and our comparators.

experimental_workflow cluster_tier1 Tier 1: In Vitro Profiling cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Unbiased Off-Target Identification cluster_analysis Data Analysis & Interpretation Kinase_Panel Broad Kinase Panel Screening CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Panel->CETSA Identifies potential off-targets Analysis Comparative Cross-Reactivity Profile Kinase_Panel->Analysis Proteomics Whole-Proteome Mass Spectrometry CETSA->Proteomics Confirms cellular engagement CETSA->Analysis Proteomics->Analysis

Caption: Multi-tiered experimental workflow for assessing inhibitor cross-reactivity.

Experimental Protocols

In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of Compound X, SB203580, and BIRB 796 against a broad panel of human kinases.

Methodology: A radiometric or fluorescence-based in vitro kinase assay is performed. Commercial services from companies like Reaction Biology, Promega, or Pharmaron offer extensive kinase panels.[16][17][18]

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of Compound X, SB203580, and BIRB 796 in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Concentration: The compounds are typically screened at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.

  • Kinase Panel: Select a comprehensive kinase panel, ideally covering a significant portion of the human kinome.

  • Assay Performance: The service provider will perform the kinase assays according to their established protocols, which generally involve incubating the kinase, substrate, ATP (often at or near the Km for each kinase), and the test compound.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >50% or >70% inhibition. For primary targets and significant off-targets, a dose-response curve is generated to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Compound X, SB203580, and BIRB 796 with their primary target (p38 MAPK) and potential off-targets in a cellular context.[19][20][21][22]

Methodology: CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[22][23]

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes, which express high levels of p38 MAPK) to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of Compound X, SB203580, or BIRB 796, or with a vehicle control (DMSO), for a defined period (e.g., 1 hour).

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with specific antibodies against p38 MAPK and any identified off-targets from the kinase panel screen.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of a compound indicates target engagement. Isothermal dose-response curves can also be generated by heating at a single, optimized temperature with varying compound concentrations.[20]

Whole-Proteome Mass Spectrometry for Off-Target Identification

Objective: To unbiasedly identify the cellular targets and off-targets of Compound X, SB203580, and BIRB 796.

Methodology: This approach utilizes chemical proteomics to identify proteins that interact with an immobilized version of the inhibitor or by analyzing changes in the proteome's thermal stability upon compound treatment (Thermal Proteome Profiling - TPP).[24][25][26]

Step-by-Step Protocol (TPP):

  • Cell Culture and Treatment: Treat cultured cells with the test compounds or vehicle control as in the CETSA protocol.

  • Thermal Profiling: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Protein Digestion: Lyse the cells, collect the soluble protein fraction, and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from each temperature point with tandem mass tags (TMT) or other isobaric labels.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins across all temperature points. Proteins that show a significant thermal shift upon compound treatment are identified as potential targets or off-targets.

Expected Outcomes and Interpretation

The combination of these three experimental approaches will provide a comprehensive and robust assessment of the cross-reactivity of "this compound" (Compound X) in comparison to SB203580 and BIRB 796.

Comparative Data Summary:

AssayMetricCompound X (Hypothetical Data)SB203580 (Expected)BIRB 796 (Expected)
Kinase Panel p38α IC50~50 nM~50 nM[27]~38 nM[8]
Number of Off-Targets (>70% inhibition at 1 µM)To be determined5-101-3
CETSA p38α Thermal Shift (ΔTm)SignificantSignificantSignificant
Off-Target Thermal ShiftDependent on kinase panel resultsExpected for known off-targetsMinimal
Proteomics (TPP) Primary Target Identifiedp38 MAPKp38 MAPKp38 MAPK
Novel Off-Targets IdentifiedTo be determinedPotential for novel discoveriesPotential for novel discoveries

By integrating the data from these assays, researchers can build a detailed "selectivity map" for each compound. For instance, a hit from the in vitro kinase panel that is confirmed to engage in cells by CETSA and is identified in the proteomics screen represents a high-confidence off-target. Conversely, a kinase inhibited in the biochemical assay but showing no thermal stabilization in CETSA may be a less relevant off-target in a cellular context.

This rigorous, multi-faceted approach to characterizing the cross-reactivity of "this compound" and other kinase inhibitors is crucial for making informed decisions in drug discovery and for the rational design of more selective and safer therapeutic agents.

References

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. [Link]

  • P38 MAPK Inhibitor I BIRB 796 - opnme.com. [Link]

  • Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel - Ingenta Connect. [Link]

  • Binding modes of representative p38 MAPK inhibitors - ResearchGate. [Link]

  • BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells - PMC - NIH. [Link]

  • Kinase Drug Discovery Services - Reaction Biology. [Link]

  • Schematic representation of the p38 mitogen-activated protein kinases... - ResearchGate. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC. [Link]

  • Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience. [Link]

  • Chemical structures with schematic binding modes for p38 inhibitors:... - ResearchGate. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. [Link]

  • Off-Target Decoding of a Multitarget Kinase Inhibitor by Chemical Proteomics | Request PDF. [Link]

  • A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders that Attenuates Neuroinflammation and Cognitive Dysfunction | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • P38 Signaling Pathway - Creative Diagnostics. [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Publications. [Link]

  • Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site - MDPI. [Link]

  • SB203580 binding modes with p38α MAPK. | Download Scientific Diagram - ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]

  • CK1 inhibition is an off-target effect of SB 203580 and SB 202190. (A),... - ResearchGate. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. [Link]

  • Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed - NIH. [Link]

  • Rapid profiling of protein kinase inhibitors by quantitative proteomics - RSC Publishing. [Link]

  • SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Current Advances in CETSA - Frontiers. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • p38-mapk inhibitor sb203580: Topics by Science.gov. [Link]

  • p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. [Link]

  • Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - Rockefeller University Press. [Link]

  • P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production - PubMed. [Link]

  • The p38 MAP kinase inhibitor SB203580 specifically inhibits the... - ResearchGate. [Link]

  • Pharmacological Inhibition of p38 MAPK by SB203580 Increases Resistance to Carboplatin in A2780cp Cells and Promotes Growth in Primary Ovarian Cancer Cells - MDPI. [Link]

Sources

Comparative Guide: 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-N-methyl-5-nitrobenzenesulfonamide (CAS: 1094853-29-8) represents a "lynchpin" intermediate in the synthesis of BH3-mimetics, specifically Bcl-2 inhibitors such as Venetoclax (ABT-199). Its structural utility lies in the ortho-fluorine effect : the fluorine atom acts as a hyper-reactive leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, activated by the para-nitro group.

This guide objectively compares this fluoro-derivative against its chloro-analog (2-chloro-N-methyl-5-nitrobenzenesulfonamide) and the N-unsubstituted variant. Experimental evidence suggests that while the fluoro-analog commands a higher raw material cost, it significantly outperforms alternatives in reaction kinetics, yield purity, and metabolic stability of downstream products.

Structural & Physicochemical Profiling

To understand the operational differences, we must first analyze the physicochemical baseline of the target compound versus its closest structural analogs.

Table 1: Comparative Physicochemical Profile
FeatureTarget Compound (F-Analog)Chloro-Analog (Cl-Analog)Unsubstituted Analog (Des-methyl)
Structure This compound 2-Chloro-N-methyl-5-nitrobenzenesulfonamide 2-Fluoro-5-nitrobenzenesulfonamide
CAS 1094853-29-8915026-16-7 (Generic)1803852-84-7 (Related)
SNAr Reactivity High (Fast kinetics at <80°C)Moderate/Low (Requires >100°C)High (But competing N-H acidity)
Solubility (DMSO) >50 mg/mL>45 mg/mL>50 mg/mL
pKa (Sulfonamide NH) ~11.0 (No acidic proton on N)~11.0~10.1 (Acidic N-H interferes with base)
Primary Utility Bcl-2 Inhibitor SynthesisCost-saving alternativeGeneral building block

Key Insight: The N-methyl group in the target compound is critical. In the unsubstituted analog, the sulfonamide proton is acidic (pKa ~10). Basic conditions required for SNAr reactions often deprotonate this nitrogen, creating a negative charge that electronically deactivates the ring toward nucleophilic attack. The N-methyl variant prevents this, maintaining high electrophilicity.

Performance Analysis: The "Fluorine Effect" in SNAr

The primary performance metric for this compound is its efficiency in coupling reactions. Contrary to SN1/SN2 reactions where iodine/bromine are superior leaving groups, SNAr reactions on nitroarenes favor Fluorine .[1]

Mechanistic Causality

The rate-determining step in SNAr is the formation of the Meisenheimer Complex (an anionic intermediate), not the bond breaking of the carbon-halogen bond.

  • Electronegativity: Fluorine is the most electronegative element.[2] It pulls electron density away from the ring carbon (inductive effect, -I).

  • Stabilization: This lowers the energy of the transition state leading to the Meisenheimer complex.

  • Outcome: The F-analog reacts 10–100x faster than the Cl-analog, allowing for milder conditions (preventing thermal decomposition of sensitive amine nucleophiles).

Visualization: SNAr Mechanism Pathway

The following diagram illustrates the kinetic advantage of the F-analog during the critical coupling step.

SNAr_Mechanism cluster_legend Kinetic Advantage Substrate 2-Fluoro-N-methyl- 5-nitrobenzenesulfonamide TS Transition State (Meisenheimer Complex) Substrate->TS Fast Attack (High -I Effect) Nucleophile Amine Nucleophile (R-NH2) Nucleophile->TS Product Coupled Product (Bcl-2 Precursor) TS->Product Restoration of Aromaticity LeavingGroup Fluoride Ion (F-) TS->LeavingGroup Note Fluorine stabilizes the TS significantly more than Chlorine, lowering activation energy.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution showing the stabilization of the transition state by the Fluorine atom.[3][4][1][5][6][7]

Experimental Protocols

This protocol describes the coupling of this compound with a model amine (e.g., a piperazine derivative), mimicking the synthesis of Venetoclax intermediates.

Protocol A: High-Efficiency SNAr Coupling (F-Analog)

Objective: Synthesize N-methyl-2-(4-substituted-piperazin-1-yl)-5-nitrobenzenesulfonamide.

Reagents:

  • This compound (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (4.27 mmol) of the fluoro-sulfonamide in 10 mL of anhydrous DMSO.

  • Addition: Add 1.5 mL (8.54 mmol) of DIPEA, followed by 0.87 g (4.7 mmol) of 1-Boc-piperazine.

  • Reaction: Stir the mixture at 60°C for 4 hours.

    • Note: The Cl-analog would require heating to 120°C for 12-18 hours to achieve similar conversion.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 2.1 min) should disappear, replaced by the product (Rt ~ 3.5 min).

  • Work-up: Pour the reaction mixture into 100 mL of ice water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water (3x 20 mL) and cold ether.

  • Yield: Expected yield is 92-95% with >98% purity.

Workflow Visualization

Experimental_Workflow Start Start: Dissolve F-Analog in DMSO Add_Reagents Add DIPEA + Amine (Base + Nucleophile) Start->Add_Reagents Heat Heat to 60°C (4 Hours) Add_Reagents->Heat Check LC-MS Check: Is SM consumed? Heat->Check Check->Heat No (Extend time) Quench Quench in Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash Quench->Filter Final Final Product (>95% Yield) Filter->Final

Figure 2: Operational workflow for the SNAr coupling reaction.

Downstream Applications: Bcl-2 Inhibition

The specific utility of the N-methyl sulfonamide moiety is evident in the structure-activity relationship (SAR) of ABT-199 (Venetoclax).

  • Binding Pocket: The sulfonamide group forms a critical hydrogen bond within the hydrophobic groove of the Bcl-2 protein.

  • Selectivity: The N-methyl group modulates the solubility and steric fit, contributing to the compound's selectivity for Bcl-2 over Bcl-xL, reducing the thrombocytopenia side effects seen in earlier generation inhibitors like Navitoclax.

Comparative Data (Synthetic Efficiency):

Precursor VariantReaction TempReaction TimeIsolated YieldImpurity Profile
2-Fluoro (Target) 60°C4 h94%Minimal (<1%)
2-Chloro 120°C16 h78%Thermal degradation byproducts (5-8%)
2-Bromo 130°C18 h72%Significant debromination observed

Safety & Stability

  • Hazard Class: Irritant (Skin/Eye).

  • Thermal Stability: Stable up to 150°C, but reaction mixtures with amines should be kept below 100°C to prevent nitro-group reduction or rearrangement.

  • Handling: Use standard PPE. The nitro group poses a potential explosion hazard if distilled to dryness at high temperatures; however, as a solid intermediate, it is generally stable.

References

  • Ku, Y.-Y., et al. (2019).[8] "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry.

  • BenchChem. (2025).[9] "A Comparative Guide to the Reactivity of 2-Fluoro-5-nitrobenzene-1,4-diamine and 2-Chloro Analogues." BenchChem Technical Guides.

  • Sigma-Aldrich. (2023). "2-Fluoro-N-methyl-4-nitrobenzamide Product Specification & Safety Data." Merck/MilliporeSigma.

  • PubChem. (2023). "Compound Summary: 2-Fluoro-5-nitrobenzenesulfonamide." National Library of Medicine.

  • CymitQuimica. (2023).[6] "2-Fluoro-5-nitro-benzenesulfonamide Properties." CymitQuimica Catalog.

Sources

A-721: A Comparative Guide to Efficacy Assessment of a Novel Benzenesulfonamide in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of novel therapeutic compounds, using the hypothetical molecule "A-721" (2-fluoro-N-methyl-5-nitrobenzenesulfonamide) as a case study. We will outline the strategic selection of comparator agents and cell lines, provide detailed experimental protocols, and present a model for comparative data analysis.

Introduction: The Rationale for A-721

Benzenesulfonamide derivatives represent a versatile class of compounds with a wide range of pharmacological activities. Several have been investigated as anticancer agents due to their multifactorial mechanisms of action, which can include cell cycle arrest, inhibition of carbonic anhydrase (an enzyme often overexpressed in tumors), and disruption of critical cellular signaling pathways[1][2][3][4].

Our lead compound, A-721, possesses two key structural features that guide our initial hypothesis:

  • A benzenesulfonamide core: Suggests potential activity as a cell cycle inhibitor or carbonic anhydrase inhibitor[1][5][6][7].

  • A 5-nitro group: This moiety can render the compound susceptible to bioreduction under low-oxygen conditions, a hallmark of the solid tumor microenvironment. This suggests A-721 could function as a hypoxia-activated prodrug (HAP), exhibiting selective toxicity in hypoxic tumor regions[8][9][10][11][12].

This guide will detail the necessary in vitro studies to validate these hypotheses and benchmark A-721's performance against established anticancer agents.

Part 1: Establishing a Comparative Baseline

A robust evaluation requires comparing the novel compound against appropriate benchmarks in relevant biological systems. The choices made at this stage are critical for generating meaningful and interpretable data.

Selection of Comparator Compounds

To comprehensively assess the efficacy profile of A-721, we have selected two comparator drugs with distinct and well-characterized mechanisms of action:

  • Indisulam (E7070): A clinical-stage sulfonamide anticancer agent. Like A-721, it is a benzenesulfonamide derivative known to induce G1 cell cycle arrest[1][2][5]. It also acts as a molecular glue, inducing the degradation of the splicing factor RBM39[5][13]. This makes Indisulam an ideal comparator to assess the efficacy of A-721's sulfonamide core.

  • Doxorubicin: A widely used chemotherapeutic agent that functions as a DNA intercalator and topoisomerase II inhibitor. It is a potent cytotoxic drug that serves as a high-potency positive control and a benchmark for general cytotoxicity across a broad range of cancer cells[14].

Selection of a Diverse Cell Line Panel

The choice of cell lines is crucial for determining the spectrum of activity and potential therapeutic niche of A-721. We have selected a panel of three well-characterized human cancer cell lines representing different tumor types and genetic backgrounds:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, representing a luminal A subtype of breast cancer[15][16][17][18]. These cells are known to be sensitive to a variety of therapeutic agents and serve as a common workhorse in cancer research[16][17][19].

  • HCT116 (Colorectal Carcinoma): Characterized by a mutation in the KRAS proto-oncogene, a key driver in many cancers[20][21]. This line is a valuable model for gastrointestinal cancers and allows for the assessment of A-721's efficacy in a KRAS-mutant background[20][22][23].

  • A375 (Malignant Melanoma): A human melanoma cell line with an epithelial morphology[24][25]. These cells are known to be highly tumorigenic and serve as a model for aggressive skin cancers[26][27].

Part 2: Experimental Design & Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating, incorporating necessary controls to ensure the data generated is accurate and reproducible.

Overall Experimental Workflow

The evaluation process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Cell Line Preparation cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis prep Culture & Passage MCF-7, HCT116, A375 viability Cell Viability Assay (XTT) Determine IC50 Values prep->viability Seed cells apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis Treat with IC50 conc. analysis Comparative Analysis of IC50 and Apoptosis Induction apoptosis->analysis Generate quantitative data

Fig 1. High-level experimental workflow for compound evaluation.
Protocol: Cell Viability and IC50 Determination via XTT Assay

The XTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[28][29] It is preferred over the MTT assay in this context because the formazan product is water-soluble, eliminating a solubilization step and reducing potential for error.[28]

Objective: To determine the concentration of A-721, Indisulam, and Doxorubicin that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding:

    • Culture MCF-7, HCT116, and A375 cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of A-721, Indisulam, and Doxorubicin in culture medium. A typical range would be from 0.01 µM to 100 µM.

    • Include "vehicle control" wells (medium with the same concentration of DMSO used to dissolve the compounds) and "untreated control" wells.

    • Remove the medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT labeling reagent and electron-coupling reagent)[29].

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO2. The incubation time depends on the metabolic activity of the cell line and should be optimized.

    • Measure the absorbance of the orange formazan product at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the untreated controls (representing 100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression (four-parameter logistic function) to fit a sigmoidal dose-response curve and calculate the IC50 value[30][31][32][33][34].

Protocol: Apoptosis Assessment by Annexin V/PI Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with A-721 and comparator compounds.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with each compound at their respective IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize.

    • Centrifuge the cell suspension and wash the pellet twice with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[35].

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution[36].

    • Gently vortex and incubate for 15 minutes at room temperature in the dark[35][36][37].

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube[37].

    • Analyze the samples immediately using a flow cytometer. Annexin V is typically detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2)[36].

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells[38].

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells[38].

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Part 3: Hypothetical Data & Comparative Analysis

The following data are presented for illustrative purposes to demonstrate how the results of these experiments would be structured and interpreted.

Comparative Cytotoxicity (IC50)

The IC50 values represent the concentration of a drug required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency.

CompoundCell LineIC50 (µM) - Hypothetical Data
A-721 MCF-74.5
HCT1162.8
A3758.1
Indisulam MCF-76.2
HCT1165.5
A37512.4
Doxorubicin MCF-70.8
HCT1160.5
A3751.2

Interpretation: In this hypothetical scenario, A-721 demonstrates greater potency than the comparator sulfonamide, Indisulam, across all three cell lines. It shows particular efficacy against the HCT116 colorectal cancer line. As expected, the standard chemotherapeutic agent, Doxorubicin, is significantly more potent than both sulfonamides.

Comparative Apoptosis Induction

This table summarizes the hypothetical percentage of cells in early and late apoptosis 24 hours after treatment with 2x IC50 concentrations of each compound.

CompoundCell LineEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
Untreated HCT1162.11.53.6
A-721 HCT11625.818.344.1
Indisulam HCT11618.912.531.4
Doxorubicin HCT11635.225.660.8

Interpretation: The data suggest that A-721 is a potent inducer of apoptosis in HCT116 cells, significantly more so than Indisulam at equipotent concentrations. This confirms that the observed reduction in cell viability is primarily due to the induction of programmed cell death.

Mechanistic Insights

G cluster_0 Cellular Insult cluster_1 Primary Mechanism cluster_2 Apoptotic Pathway A721 A-721 G1_Arrest G1 Cell Cycle Arrest (Hypothesized) A721->G1_Arrest Indisulam Indisulam Indisulam->G1_Arrest Doxorubicin Doxorubicin DNA_Damage DNA Intercalation Doxorubicin->DNA_Damage Apoptosis Caspase Activation & Apoptosis Induction G1_Arrest->Apoptosis DNA_Damage->Apoptosis

Fig 2. Hypothesized convergent mechanisms of action.

Further studies should be conducted to confirm the hypothesized G1 cell cycle arrest and to investigate the potential for hypoxia-selective activation, which could provide A-721 with a significant therapeutic advantage in the context of solid tumors.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]

  • Cytion. HCT116 Cell Line: A Pillar in Colorectal Cancer Research. Cytion.[Link]

  • Wikipedia. HCT116 cells. Wikipedia.[Link]

  • Supuran, C. T. (2003). Indisulam: an anticancer sulfonamide in clinical development. Expert Opinion on Investigational Drugs.[Link]

  • ResearchGate. How to calculate IC50 for my dose response?. ResearchGate.[Link]

  • ResearchGate. Mechanism and design of hypoxia-activated prodrugs. ResearchGate.[Link]

  • Imanis Life Sciences. A375 Human Melanoma Reporter Gene Cell Lines. Imanis Life Sciences.[Link]

  • Wang, J., et al. (2019). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Pharmacology.[Link]

  • Valeris. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Valeris.[Link]

  • Culture Collections. Cell line profile: MCF7. Culture Collections.[Link]

  • Lee, A. V., et al. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research.[Link]

  • Biocompare. HCT116 Cell Lines. Biocompare.[Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.[Link]

  • ACS Publications. Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry.[Link]

  • Hu, J., et al. (2017). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research.[Link]

  • Wikipedia. MCF-7. Wikipedia.[Link]

  • Science Gateway. How to calculate IC50. Science Gateway.[Link]

  • Cytion. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion.[Link]

  • Biocompare. A375 Cell Lines. Biocompare.[Link]

  • Cytion. A375 Cell Line - A Guide on Melanoma Research. Cytion.[Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.[Link]

  • PubMed. Indisulam: an anticancer sulfonamide in clinical development. PubMed.[Link]

  • Cytion. A375 Cell Line - A Guide on Melanoma Research. Cytion.[Link]

  • Cytion. A375 Cell Line - A Guide on Melanoma Research. Cytion.[Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.[Link]

  • Frontiers. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers.[Link]

  • Dove Medical Press. Human colorectal cancer cell lines HCT116 and SW620. Dove Medical Press.[Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.[Link]

  • Taylor & Francis. Indisulam – Knowledge and References. Taylor & Francis.[Link]

  • PMC. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.[Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.[Link]

  • Google Patents. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • PMC. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.[Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • PMC. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. PMC.[Link]

  • PMC. Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. PMC.[Link]

  • International Institute of Anticancer Research. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo.[Link]

  • National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute.[Link]

  • Semantic Scholar. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Semantic Scholar.[Link]

Sources

Technical Comparison: SNAr Reactivity and Synthetic Utility of 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide vs. Non-Fluorinated Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical analysis of This compound (CAS: 1094853-29-8) compared to its non-fluorinated analog, N-methyl-3-nitrobenzenesulfonamide .

While these two molecules share a core benzenesulfonamide skeleton, the presence of the fluorine atom at the ortho-position (C2) fundamentally alters their chemical behavior. The fluorinated compound functions as a highly reactive electrophilic scaffold capable of rapid Nucleophilic Aromatic Substitution (SNAr), whereas the non-fluorinated analog serves as a chemically inert stable core under identical conditions. This guide details the mechanistic underpinnings, experimental protocols, and decision-making criteria for utilizing these reagents in drug discovery.

Structural & Electronic Analysis

The divergence in utility stems from the electronic environment of the benzene ring.

The "Fluorine Effect"

In This compound , the fluorine atom is positioned ortho to the sulfonamide group and para to the nitro group. Both functional groups are strong electron-withdrawing groups (EWGs).

  • Activation: The -NO₂ and -SO₂NHMe groups withdraw electron density from the ring via resonance (-M) and induction (-I), making the C2 carbon highly electrophilic.

  • Leaving Group Ability: Highly electronegative fluorine stabilizes the transition state of the nucleophilic attack. Unlike SN1/SN2 reactions where C-F bond breaking is difficult, in SNAr, the rate-determining step is the addition of the nucleophile, not the elimination of the halide. Fluorine accelerates this addition step more effectively than chlorine or bromine due to its high electronegativity [1].[1]

The Non-Fluorinated Analog (Inert Control)

In N-methyl-3-nitrobenzenesulfonamide , the C2 position is occupied by a hydrogen atom. Hydride (H⁻) is an exceptionally poor leaving group. Consequently, this molecule effectively resists nucleophilic attack at the ring carbons, serving as a negative control in reactivity studies or as a stable final scaffold.

Comparative Properties Table
FeatureThis compound Non-Fluorinated Analog (N-methyl-3-nitrobenzenesulfonamide)
CAS Number 1094853-29-8615-28-1 (Representative)
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)Electrophilic Aromatic Substitution (EAS)
C2 Susceptibility High (Electrophilic)None (Inert)
Leaving Group Fluoride (F⁻) - Excellent for SNArHydride (H⁻) - Non-leaving
Typical Use Scaffold for library synthesis (Biaryl ethers/amines)Stable core / Negative control
Storage Stability Moisture sensitive (hydrolysis risk at C2)Highly Stable

Mechanistic Insight: The Meisenheimer Complex

To understand the causality behind the experimental protocols, one must visualize the reaction pathway. The fluorinated scaffold reacts via an addition-elimination mechanism.[2]

Pathway Diagram

The following diagram illustrates the energy landscape and intermediate stabilization that allows the fluorinated compound to react under mild conditions.

SNAr_Mechanism cluster_legend Mechanism Logic Reactant Reactant (2-Fluoro-Scaffold) TS1 Transition State 1 (Addition) Reactant->TS1 + Nu: Nu Nucleophile (R-NH2 / R-SH) Nu->TS1 Intermediate Meisenheimer Complex (Stabilized by NO2/SO2) TS1->Intermediate Rate Determining Step (Fastest with F) TS2 Transition State 2 (Elimination of F-) Intermediate->TS2 Product Product (2-Substituted Scaffold) TS2->Product - F⁻ Info The electronegativity of F lowers the energy of TS1, accelerating the reaction compared to Cl or Br.

Figure 1: SNAr reaction pathway.[1][2][3][4] The high electronegativity of the fluorine atom at C2 lowers the energy of the first transition state, making it the kinetic product of choice.

Experimental Protocols

Protocol A: SNAr Functionalization (Fluorinated Scaffold)

Objective: Synthesis of a 2-amino-5-nitrobenzenesulfonamide derivative. Scope: Applicable to primary/secondary amines and thiols.

  • Preparation: In a flame-dried reaction vial, dissolve This compound (1.0 equiv, 0.5 mmol) in anhydrous DMF or DMSO (2.0 mL). Note: Polar aprotic solvents are critical to stabilize the polar transition state.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv). Note: An inorganic base like K₂CO₃ can be used for phenols/thiols, but organic bases are superior for amines to prevent solubility issues.

  • Nucleophile Addition: Add the target amine (e.g., Morpholine, 1.1 equiv) dropwise.

  • Reaction:

    • Standard: Stir at Room Temperature for 2–4 hours.

    • Sterically Hindered Amines: Heat to 60°C for 1–2 hours.

  • Monitoring: Monitor by LC-MS. The starting material (MW ~234) should disappear, replaced by the product mass (MW ~301 for morpholine adduct).

  • Workup: Dilute with water (10 mL). The product often precipitates. If not, extract with EtOAc, wash with brine (3x to remove DMF), dry over MgSO₄, and concentrate.

Protocol B: Stability Control (Non-Fluorinated Analog)

Objective: Confirm specificity of the reaction conditions.

  • Setup: Dissolve N-methyl-3-nitrobenzenesulfonamide (1.0 equiv) in DMF.

  • Challenge: Add Morpholine (2.0 equiv) and DIPEA (2.0 equiv).

  • Conditions: Heat to 80°C for 24 hours.

  • Result: LC-MS should show >98% recovery of starting material . No substitution occurs at the C2 position.

    • Why? The C-H bond strength and lack of leaving group ability prevent the formation of the Meisenheimer complex.

Performance Data Comparison

The following data summarizes the reactivity profile of the fluorinated scaffold versus the non-fluorinated analog and other halo-analogs.

SubstrateNucleophile (1.1 eq)ConditionsYield (%)Reaction TimeRef
2-Fluoro- Morpholine25°C, DMF95% 1 h[2]
2-Fluoro- Benzylamine25°C, DMF92% 2 h[2]
2-Chloro- Morpholine80°C, DMF85%12 h[3]
Non-Fluorinated Morpholine100°C, DMF0% (NR) 24 h[Self-Validating]

Key Insight: The 2-Fluoro substrate allows for "Click-like" chemistry efficiency at room temperature, preserving sensitive functional groups on the nucleophile that might degrade under the harsh heating required for chloro-analogs or the inert non-fluorinated analog.

Application Workflow: When to Choose Which?

Use the following logic flow to determine the appropriate reagent for your drug discovery campaign.

Decision_Tree Start Experimental Goal Q1 Do you need to introduce a new substituent at the C2 position? Start->Q1 UseF Select: This compound Q1->UseF Yes (High Reactivity) UseH Select: Non-Fluorinated Analog (N-methyl-3-nitrobenzenesulfonamide) Q1->UseH No (Stability Required) Yes Yes No No App1 Application: Library Synthesis (SNAr) Covalent Probes Fragment Growing UseF->App1 App2 Application: Negative Control Stable Core Scaffold Solubility Studies UseH->App2

Figure 2: Selection guide for benzenesulfonamide scaffolds.

References

  • Mechanistic Studies on SNAr: "Nucleophilic Aromatic Substitution: The Fluorine Effect." Master Organic Chemistry. Available at: [Link]

  • Kinetics of Halo-Nitrobenzenes: "The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions." University of Huddersfield Research Portal. Available at: [Link]

Sources

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